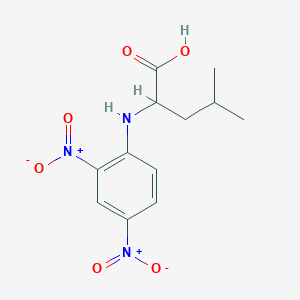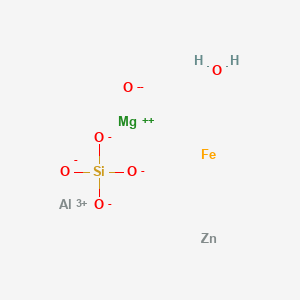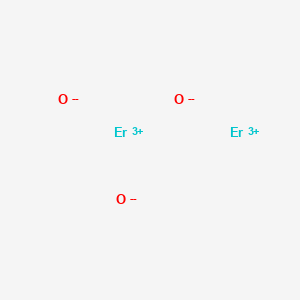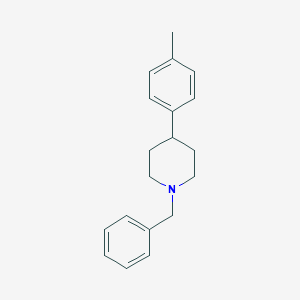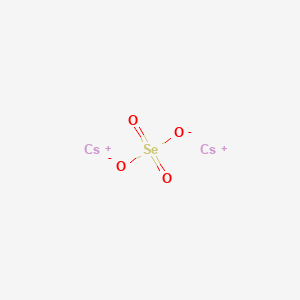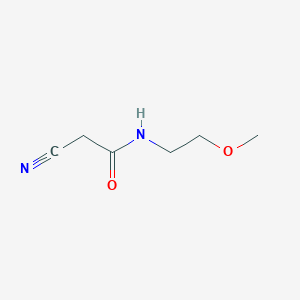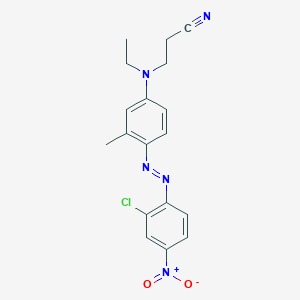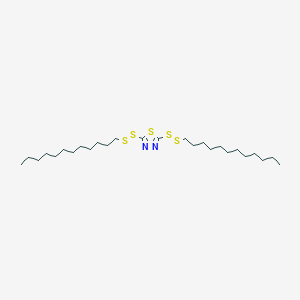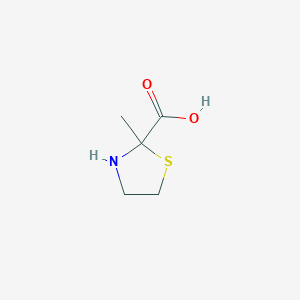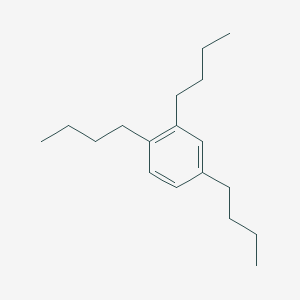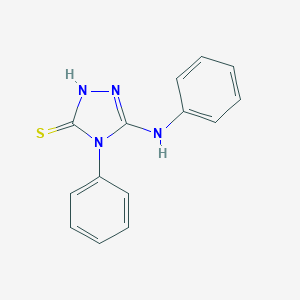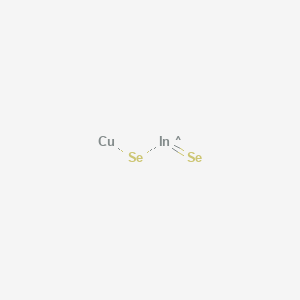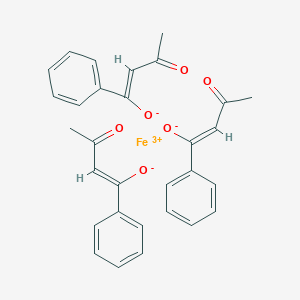
Tris(1-phenylbutane-1,3-dionato-O,O')iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(1-phenylbutane-1,3-dionato-O,O’)iron, also known as Tris(benzoylacetonato)iron(III), is a coordination compound with the empirical formula C30H27FeO6. This compound is characterized by its iron center coordinated to three 1-phenylbutane-1,3-dionate ligands. It is commonly used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tris(1-phenylbutane-1,3-dionato-O,O’)iron can be synthesized through the reaction of iron(III) chloride with 1-phenylbutane-1,3-dione in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for Tris(1-phenylbutane-1,3-dionato-O,O’)iron are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(1-phenylbutane-1,3-dionato-O,O’)iron undergoes various chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the 1-phenylbutane-1,3-dionate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand exchange reactions often involve the use of other diketones or chelating agents under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(IV) or iron(V) complexes, while reduction typically produces iron(II) complexes.
Applications De Recherche Scientifique
Tris(1-phenylbutane-1,3-dionato-O,O’)iron is utilized in various scientific research fields, including:
Chemistry: As a catalyst in organic synthesis and polymerization reactions.
Biology: In studies of iron metabolism and as a model compound for iron-containing enzymes.
Industry: Used in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism by which Tris(1-phenylbutane-1,3-dionato-O,O’)iron exerts its effects involves coordination chemistry principles. The iron center interacts with various substrates through coordination bonds, facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme mimetics in biological studies or catalytic sites in industrial processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(1-phenylbutane-1,3-dionato-O,O’)chromium: Similar structure but with chromium as the central metal.
Tris(1-phenylbutane-1,3-dionato-O,O’)cobalt: Similar structure but with cobalt as the central metal.
Uniqueness
Tris(1-phenylbutane-1,3-dionato-O,O’)iron is unique due to its specific coordination environment and the chemical properties imparted by the iron center. This makes it particularly effective in catalytic applications and as a model compound for studying iron-containing biological systems .
Propriétés
Numéro CAS |
14323-17-2 |
|---|---|
Formule moléculaire |
C30H27FeO6 |
Poids moléculaire |
539.4 g/mol |
Nom IUPAC |
iron(3+);1-phenylbutane-1,3-dione |
InChI |
InChI=1S/3C10H9O2.Fe/c3*1-8(11)7-10(12)9-5-3-2-4-6-9;/h3*2-7H,1H3;/q3*-1;+3 |
Clé InChI |
WOFSWEPTXBQWMF-UHFFFAOYSA-N |
SMILES |
CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Fe+3] |
SMILES isomérique |
CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.[Fe+3] |
SMILES canonique |
CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


